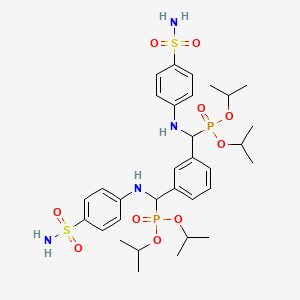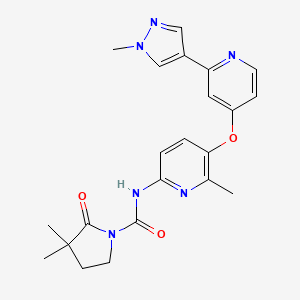
Pimicotinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pimicotinib, also known as ABSK021, is an orally administered, highly potent, and selective small molecule inhibitor of colony-stimulating factor 1 receptor (CSF-1R). It was independently discovered by Abbisko Therapeutics. This compound has shown significant potential in modulating macrophage functions and treating various macrophage-dependent human diseases .
Vorbereitungsmethoden
The synthetic route for Pimicotinib involves several key steps. The IUPAC name for this compound is 3,3-Dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide . The preparation methods typically involve the following steps:
Formation of the pyrrolidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Attachment of the pyrazolyl and pyridinyl groups: These groups are introduced through a series of substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps to ensure high purity.
Industrial production methods for this compound are designed to be scalable and efficient, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Pimicotinib undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pimicotinib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the CSF-1R signaling pathway and its role in various biological processes.
Biology: this compound is used to investigate the role of macrophages in disease progression and to develop new therapeutic strategies for macrophage-dependent diseases.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the CSF-1R pathway.
Wirkmechanismus
Pimicotinib exerts its effects by selectively inhibiting the CSF-1R signaling pathway. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. By blocking this pathway, this compound can modulate macrophage functions and potentially treat various macrophage-dependent diseases .
Vergleich Mit ähnlichen Verbindungen
Pimicotinib is unique in its high selectivity and potency as a CSF-1R inhibitor. Similar compounds include:
Pexidartinib: Another CSF-1R inhibitor used for the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF-1R.
Lacnotuzumab: Another monoclonal antibody targeting CSF-1R.
Compared to these compounds, this compound has shown a favorable safety profile and significant antitumor activity in clinical trials .
Eigenschaften
Molekularformel |
C22H24N6O3 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3,3-dimethyl-N-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30) |
InChI-Schlüssel |
NXFPMDWYDKHFMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


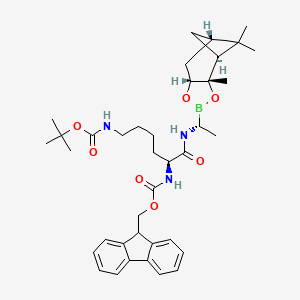
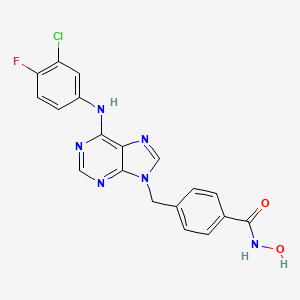
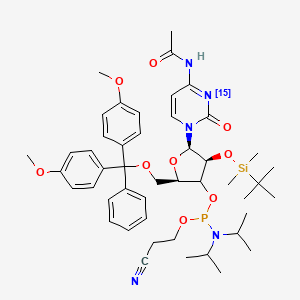



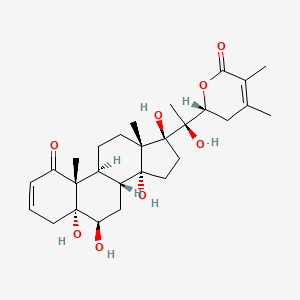



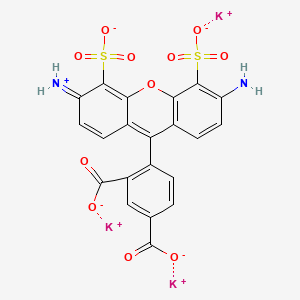
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
